molecular formula C12H13N3O4S B8574326 2-{[4-(Methanesulfinyl)phenoxy]methyl}-1-methyl-5-nitro-1H-imidazole CAS No. 62351-99-9

2-{[4-(Methanesulfinyl)phenoxy]methyl}-1-methyl-5-nitro-1H-imidazole

Cat. No.: B8574326
CAS No.: 62351-99-9
M. Wt: 295.32 g/mol
InChI Key: HBDLZYHJBXDDJM-UHFFFAOYSA-N
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Description

2-{[4-(Methanesulfinyl)phenoxy]methyl}-1-methyl-5-nitro-1H-imidazole is a useful research compound. Its molecular formula is C12H13N3O4S and its molecular weight is 295.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

62351-99-9

Molecular Formula

C12H13N3O4S

Molecular Weight

295.32 g/mol

IUPAC Name

1-methyl-2-[(4-methylsulfinylphenoxy)methyl]-5-nitroimidazole

InChI

InChI=1S/C12H13N3O4S/c1-14-11(13-7-12(14)15(16)17)8-19-9-3-5-10(6-4-9)20(2)18/h3-7H,8H2,1-2H3

InChI Key

HBDLZYHJBXDDJM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1COC2=CC=C(C=C2)S(=O)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

27.9 Grams (0.1 mol) of 1-methyl-2-(4-methylthiophenyloxymethyl)-5-nitro-imidazole are dissolved in 200 ml of chloroform, and the solution is added dropwise while stirring at 25° C. to a solution of 17.25 g (0.1 mol) of m-chloroperbenzoic acid in 70 ml of chloroform. The reaction mixture is stirred for 1 hour at 25° C., the solution is shaken with dilute sodium carbonate solution, the chloroform phase is separated, dried over sodium sulfate and evaporated. The residue is recrystallized from ethanol with the addition of charcoal.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.25 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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